Preclinical Pharmacodynamics of Upacicalcet Sodium: A Technical Guide
Preclinical Pharmacodynamics of Upacicalcet Sodium: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of Upacicalcet sodium (formerly SK-1403/AJT240), a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] This document details the molecule's mechanism of action, and summarizes key in vitro and in vivo findings from preclinical models, presenting quantitative data in structured tables and outlining experimental methodologies.
Mechanism of Action
Upacicalcet sodium is a small-molecule, non-peptide, positive allosteric modulator of the calcium-sensing receptor (CaSR).[2][3] The CaSR, a G protein-coupled receptor located on the surface of parathyroid gland cells, is the principal regulator of calcium homeostasis.[1]
Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺). By binding to a distinct site on the receptor, specifically the amino acid binding site, it induces a conformational change that potentiates the receptor's activation by ambient Ca²⁺ levels. This enhanced activation mimics a state of higher serum calcium, triggering intracellular signaling cascades that inhibit the synthesis and secretion of parathyroid hormone (PTH). This targeted action helps to control elevated PTH levels, a hallmark of SHPT, without significantly increasing serum calcium and phosphorus.
A key characteristic of Upacicalcet is that its agonistic activity is dependent on the presence of extracellular Ca²⁺; it does not exhibit significant agonism when Ca²⁺ levels are below the physiological range. This property may contribute to a lower risk of inducing hypocalcemia compared to other calcimimetics.
In Vitro Pharmacodynamics
The in vitro activity of Upacicalcet has been characterized in cell-based assays using Human Embryonic Kidney (HEK-293) cells engineered to express the human CaSR. These studies confirm its function as a positive allosteric modulator whose activity is dependent on extracellular calcium concentration.
Experimental Protocol: CaSR Activation Assay
The following protocol is a synthesized representation of the methodology used to assess Upacicalcet's in vitro activity based on published studies.
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Cell Culture & Transfection:
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HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
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Cells are transiently or stably transfected with a plasmid vector containing the full-length human CaSR gene.
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Functional Assay (Inositol Monophosphate-1 Accumulation):
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Transfected cells are seeded into multi-well plates and grown to confluence.
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On the day of the assay, the culture medium is replaced with a stimulation buffer containing a specific concentration of extracellular CaCl₂ (e.g., physiological levels of 1.0-1.5 mM) and LiCl (to inhibit IP-1 degradation).
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Cells are incubated with varying concentrations of Upacicalcet sodium.
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Following incubation, cells are lysed.
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The concentration of accumulated inositol monophosphate (IP-1), a downstream product of Gq/11-PLC activation, is quantified using a commercially available assay kit (e.g., HTRF-based assay).
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Data Analysis:
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The IP-1 concentration is plotted against the Upacicalcet concentration.
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A concentration-response curve is generated using non-linear regression to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
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In Vitro Activity Summary
While specific EC₅₀ values from preclinical studies are not consistently reported in the public domain, the research consistently demonstrates that Upacicalcet potentiates CaSR activation in a concentration-dependent manner. This activity is contingent on the presence of extracellular calcium, confirming its mechanism as a positive allosteric modulator rather than a direct agonist.
| Parameter | Finding | Reference |
| Target | Human Calcium-Sensing Receptor (CaSR) | |
| Cell Model | HEK-293T cells expressing human CaSR | |
| Mechanism | Positive Allosteric Modulator | |
| Binding Site | Competes with L-tryptophan at the amino acid binding site | |
| Functional Effect | Potentiates Ca²⁺-induced intracellular signaling (IP-1 accumulation) | |
| Calcium Dependence | Agonistic action is dependent on extracellular Ca²⁺ concentration |
In Vivo Pharmacodynamics
The pharmacodynamic effects of Upacicalcet have been evaluated in several preclinical rodent models, including healthy animals and models of acute and chronic renal failure, to establish its efficacy in reducing serum PTH and calcium.
Experimental Protocols
This model mimics the pathophysiology of SHPT secondary to chronic kidney disease.
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Animals: Male Sprague-Dawley or Wistar rats are typically used.
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Induction: Animals are fed a diet containing adenine (e.g., 0.5% - 0.75% w/w) for 3 to 4 weeks. Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing chronic inflammation, tubulointerstitial fibrosis, and renal failure, leading to SHPT.
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Treatment: Following the induction period, animals receive single or repeated intravenous (IV) doses of Upacicalcet or vehicle.
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Sampling & Analysis: Blood samples are collected at various time points post-administration to measure serum levels of intact PTH (iPTH), calcium, and phosphorus using methods such as ELISA and colorimetric assays.
This model simulates an acute uremic state to evaluate the direct effect of the compound on PTH secretion independent of renal clearance.
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Animals: Male rats (e.g., Sprague-Dawley).
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Procedure: A two-stage surgical procedure is performed. First, two-thirds of one kidney is removed. After a recovery period, the entire contralateral kidney is excised (5/6 nephrectomy), or both kidneys are removed entirely (bilateral nephrectomy). This procedure rapidly induces uremia and elevates PTH levels.
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Treatment: Due to the acute nature of the model, a single IV dose of Upacicalcet or vehicle is administered shortly after the surgical procedure.
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Sampling & Analysis: Blood is sampled over several hours post-dose to assess the acute impact on serum iPTH and calcium levels.
In Vivo Efficacy Summary
Upacicalcet demonstrates robust, dose-dependent efficacy in lowering serum iPTH and calcium in multiple preclinical models.
Table 1: Effects of Single-Dose Upacicalcet in Rat Models
| Animal Model | Route | Dose Range (mg/kg) | Key Pharmacodynamic Effects | Reference |
| Normal Rats | IV | 0.03 - 3 | Dose-dependent decrease in serum iPTH and serum Ca²⁺. | |
| Double-Nephrectomized Rats | IV | 0.3 - 30 | Dose-dependent decrease in serum iPTH and serum Ca²⁺. |
Table 2: Effects of Repeated-Dose Upacicalcet in an Adenine-Induced CKD Rat Model
| Dose (mg/kg) | Administration | Key Pharmacodynamic Effects | Reference |
| 0.2 and 1.0 | Repeated IV Dosing | - Significantly lower serum iPTH levels compared to CKD controls. - Inhibition of parathyroid gland hyperplasia. - Suppression of ectopic vascular calcification and cortical bone porosity. - No significant effect on serum calcium and phosphorus levels. |
These findings highlight Upacicalcet's potential to effectively manage SHPT while maintaining stable serum mineral levels, suggesting a favorable safety profile regarding hypocalcemia. Furthermore, unlike the oral calcimimetic cinacalcet, high doses of Upacicalcet did not affect gastric emptying in rats, indicating a lower potential for gastrointestinal side effects.
References
- 1. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
